Product packaging for 3,4-Dichlorothiophene 1,1-dioxide(Cat. No.:CAS No. 52819-14-4)

3,4-Dichlorothiophene 1,1-dioxide

Cat. No.: B1588001
CAS No.: 52819-14-4
M. Wt: 185.03 g/mol
InChI Key: CIDAIMONSYOOGS-UHFFFAOYSA-N
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Description

Significance of Sulfone-Containing Heterocycles in Contemporary Organic Synthesis

Sulfone-containing heterocycles are a class of organic compounds that have garnered considerable attention from the scientific community. iomcworld.com The presence of the sulfone group (R-S(=O)₂-R') within a heterocyclic ring imparts unique electronic properties and reactivity to the molecule. nih.gov These compounds are not merely chemical curiosities; they are instrumental in the synthesis of a wide array of functional materials and biologically active molecules. iomcworld.comnih.gov

The sulfonyl group is a strong electron-withdrawing group, which significantly influences the reactivity of the heterocyclic ring. This property makes sulfone-containing heterocycles valuable intermediates in a variety of chemical transformations. utexas.edu They can act as dienophiles or dienes in Diels-Alder reactions, participate in Michael additions, and undergo various cycloaddition reactions. iomcworld.comutexas.edu This versatility allows chemists to construct complex molecular architectures with a high degree of control. nih.gov Furthermore, the sulfone moiety can be strategically removed or transformed, adding to the synthetic utility of these heterocycles. acs.org

In the field of medicinal chemistry, sulfone-containing heterocycles are key structural motifs in numerous pharmaceutical agents, exhibiting a broad spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer properties. iomcworld.comchemimpex.com In materials science, these compounds are explored for the development of advanced materials such as conductive polymers. chemimpex.com

Overview of 3,4-Dichlorothiophene (B91457) 1,1-Dioxide as a Versatile Synthetic Intermediate

3,4-Dichlorothiophene 1,1-dioxide, also known as 3,4-dichlorothiophene sulfone, is a prime example of a sulfone-containing heterocycle with significant synthetic utility. chemimpex.com Its structure, featuring a thiophene (B33073) ring substituted with two chlorine atoms and a sulfone group, makes it a highly reactive and versatile intermediate. chemimpex.com The electron-withdrawing nature of both the chlorine atoms and the sulfone group renders the diene system of the thiophene dioxide electron-deficient, making it a potent dienophile in Diels-Alder reactions. utexas.edu

This reactivity is a cornerstone of its application in organic synthesis. It readily participates in [4+2] cycloaddition reactions with a wide range of dienes. utexas.edu A key feature of these reactions is the subsequent extrusion of sulfur dioxide (SO₂) from the initial adduct, which regenerates a double bond and leads to the formation of new, often complex, cyclic and polycyclic systems. stackexchange.com This "cycloaddition-elimination" strategy provides a powerful tool for the construction of chlorinated cyclohexadiene derivatives, which can be further elaborated into a variety of other compounds.

The presence of the two chlorine atoms also offers additional synthetic handles for further functionalization, allowing for the introduction of other atoms or molecular fragments through substitution reactions. This combination of a reactive diene system and modifiable substituents makes this compound a valuable precursor for the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. chemimpex.com

Historical Context and Evolution of Research on Thiophene 1,1-Dioxides

The study of thiophene and its derivatives dates back to the late 19th century, with Viktor Meyer's discovery of thiophene in 1882. wikipedia.org However, the exploration of their oxidized counterparts, thiophene 1,1-dioxides, came later. The oxidation of the sulfur atom in the thiophene ring to a sulfone fundamentally alters the molecule's aromaticity and reactivity, transforming it into a non-aromatic, highly reactive species. utexas.edu

Early research into thiophene 1,1-dioxides focused on their fundamental reactivity, particularly their propensity to act as dienes in Diels-Alder reactions. utexas.edu A significant milestone in this area was the work of Otto Diels and Kurt Alder, whose groundbreaking research on the cycloaddition reaction that now bears their names laid the foundation for understanding the reactivity of such systems. wikipedia.org

Over the years, the synthesis of thiophene 1,1-dioxides has been refined. The most common method involves the oxidation of the corresponding thiophene. utexas.edu Various oxidizing agents have been employed, with reagents like peracids and dimethyldioxirane (B1199080) proving effective for this transformation, even for thiophenes bearing electron-withdrawing groups. utexas.edu

The evolution of research has seen a shift from studying the fundamental reactivity of simple thiophene 1,1-dioxides to utilizing highly functionalized derivatives, like this compound, as strategic building blocks in target-oriented synthesis. The development of new synthetic methods, such as copper-catalyzed insertions of sulfur dioxide, has further expanded the accessibility and diversity of these compounds. researchgate.net

Current Research Landscape and Future Prospects of this compound

The current research landscape for this compound is vibrant and continues to expand. Chemists are actively exploring its utility in the synthesis of complex molecules with potential applications in various fields.

Key Research Areas:

Pharmaceuticals: Researchers are utilizing this compound as a scaffold to create novel compounds with potential therapeutic properties. chemimpex.com Its ability to generate diverse molecular architectures is particularly valuable in the search for new drug candidates.

Agrochemicals: The compound serves as a key intermediate in the development of new pesticides and herbicides, contributing to crop protection. chemimpex.com

Materials Science: The unique electronic properties of molecules derived from this compound are being investigated for the creation of advanced materials, including conductive polymers for use in electronics and sensor technologies. chemimpex.com

Future Prospects:

The future of this compound in chemical research appears promising. The development of more efficient and selective catalytic methods for its reactions will likely broaden its applicability. As our understanding of its reactivity deepens, we can expect to see its use in increasingly sophisticated synthetic strategies, leading to the discovery of novel molecules with tailored functions. The "cycloaddition-elimination" pathway, in particular, will continue to be a powerful tool for molecular construction. Further exploration of its reactions with a wider range of dienophiles and nucleophiles will undoubtedly unlock new avenues for chemical innovation.

Interactive Data Table: Properties of this compound

PropertyValue
Chemical Formula C₄H₂Cl₂O₂S
Molecular Weight 185.03 g/mol
Appearance Solid
Melting Point 108 °C (decomposes) chemimpex.com
CAS Number 56625-70-0

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H2Cl2O2S B1588001 3,4-Dichlorothiophene 1,1-dioxide CAS No. 52819-14-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dichlorothiophene 1,1-dioxide
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InChI

InChI=1S/C4H2Cl2O2S/c5-3-1-9(7,8)2-4(3)6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIDAIMONSYOOGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CS1(=O)=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90200799
Record name 3,4-Dichlorothiophene 1,1-dioxide
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Molecular Weight

185.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

52819-14-4
Record name Thiophene, 3,4-dichloro-, 1,1-dioxide
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Record name 3,4-Dichlorothiophene 1,1-dioxide
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Record name 3,4-Dichlorothiophene 1,1-dioxide
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Record name 3,4-Dichlorothiophene 1,1-Dioxide
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Record name 3,4-DICHLOROTHIOPHENE 1,1-DIOXIDE
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Reactivity and Advanced Reaction Mechanisms of 3,4 Dichlorothiophene 1,1 Dioxide

Cycloaddition Reactions of 3,4-Dichlorothiophene (B91457) 1,1-Dioxide

3,4-Dichlorothiophene 1,1-dioxide exhibits notable reactivity in cycloaddition reactions, where it can function as either a dienophile or a diene, depending on the reaction partner. This dual reactivity allows for the synthesis of a wide array of cyclic and polycyclic compounds.

Diels-Alder Reactions of this compound as a Dienophile

In many of its Diels-Alder reactions, this compound acts as a dienophile, reacting with various conjugated dienes. The electron-deficient nature of its double bond, due to the adjacent sulfonyl group and chlorine atoms, makes it highly reactive towards electron-rich dienes.

The reaction of this compound with simple conjugated dienes such as butadiene, isoprene, and cyclopentadiene (B3395910) showcases its dienophilic character. These reactions typically proceed to form bicyclic adducts, which can subsequently undergo further transformations.

With butadiene , the reaction with this compound yields a crystalline adduct. Similarly, the reaction with isoprene also proceeds to give the corresponding Diels-Alder adduct.

The reaction with cyclopentadiene is particularly noteworthy. It readily reacts with this compound at room temperature in benzene (B151609) to produce an adduct in high yield. The initial adduct can then undergo a rearrangement upon heating.

DieneReaction ConditionsProduct(s)Yield (%)
ButadieneToluene, 100°C, 18 hr5,6-Dichloro-2-thiabicyclo[2.2.2]oct-7-ene 2,2-dioxide71
IsopreneToluene, 100°C, 18 hr5,6-Dichloro-7-methyl-2-thiabicyclo[2.2.2]oct-7-ene 2,2-dioxide65
CyclopentadieneBenzene, 25°C, 2 hr6,7-Dichloro-2-thiabicyclo[2.2.1]hept-5-ene 2,2-dioxide derivative85

The reactions of electron-withdrawing thiophene (B33073) 1,1-dioxides, including the dichlorinated variant, with furan derivatives follow an inverse-electron-demand Diels-Alder mechanism. researchgate.net When reacting with unsubstituted furan, the subsequent elimination of sulfur dioxide from the initial adduct leads to the formation of tetrahydrobenzofuran derivatives. researchgate.net However, reactions with substituted furans can lead to the formation of halobenzyl carbonyl compounds through a novel addition-rearrangement pathway. researchgate.net

This compound also engages in cycloaddition reactions with quinones and more complex polycyclic systems. In its reaction with p-benzoquinone , it acts as a dienophile to form an adduct, which can be subsequently oxidized.

The reaction with bicyclo[2.2.1]hepta-2,5-diene (bicycloheptadiene) results in the formation of a 1:1 adduct, demonstrating the reactivity of the strained double bonds in the polycyclic system towards the electron-poor dienophile.

DienophileReaction ConditionsProductYield (%)
p-BenzoquinoneDioxane, reflux, 18 hrAdduct of this compound and p-Benzoquinone69
Bicyclo[2.2.1]hepta-2,5-dieneBenzene, reflux, 18 hr1:1 Adduct80

The double bond in this compound is sufficiently activated to react as a dienophile with N-substituted maleimides, which are themselves typically dienophiles in normal demand Diels-Alder reactions. This highlights the potent electron-withdrawing nature of the sulfonyl group and chlorine atoms. For instance, it reacts with N-methylmaleimide and N-phenylmaleimide to form the corresponding adducts in good yields.

MaleimideReaction ConditionsProductYield (%)
N-MethylmaleimideBenzene, reflux, 18 hrAdduct of this compound and N-Methylmaleimide70
N-PhenylmaleimideBenzene, reflux, 18 hrAdduct of this compound and N-Phenylmaleimide75

Cyclodimerization and Oligomerization Pathways of this compound

Thiophene 1,1-dioxides are known to undergo self-condensation reactions through cycloaddition pathways. Depending on the reaction conditions, different modes of dimerization can be observed.

Thermal [2+4] Cyclodimerization

Under thermal conditions, this compound can undergo a [2+4] cyclodimerization. In this process, one molecule acts as the 4π-electron component (diene), while the other acts as the 2π-electron component (dienophile). This reaction leads to the formation of a dimeric adduct. The initial adduct can then lose sulfur dioxide to form a more stable aromatic product. This reactivity is characteristic of thermally labile thiophene 1,1-dioxides.

Photochemical [2+2] Cyclodimerization

In contrast to thermal conditions, photochemical irradiation can promote a [2+2] cycloaddition. utexas.edu This reaction occurs between the double bonds of two molecules of this compound to form a cyclobutane ring. This pathway is typical for thermally stable thiophene 1,1-dioxides and proceeds via the excitation of one molecule to its triplet state, which then reacts with a ground-state molecule.

Reaction TypeConditionsMechanismProduct
Thermal CyclodimerizationHeat[4+2] CycloadditionDimeric adduct, often followed by SO₂ extrusion
Photochemical CyclodimerizationUV Light[2+2] CycloadditionCyclobutane-fused dimer

1,3-Dipolar Cycloaddition Reactions

This compound can also act as a dipolarophile in 1,3-dipolar cycloaddition reactions. The electron-withdrawing sulfone group makes the double bonds of the ring susceptible to attack by 1,3-dipoles, which are three-atom, four-π-electron systems. These reactions are a valuable method for constructing five-membered heterocyclic rings.

Reactions with Nitrile Oxides and Nitrones

The reaction of this compound with nitrile oxides leads to the formation of isoxazoline-fused adducts. Nitrile oxides are versatile 1,3-dipoles that react with electron-poor alkenes in a concerted [3+2] cycloaddition. Similarly, nitrones react with this compound to yield isoxazolidine-fused products. These cycloadditions are generally highly regioselective, with the oxygen atom of the dipole typically adding to the more electron-deficient carbon of the dipolarophile. The resulting heterocyclic products are valuable intermediates in organic synthesis.

1,3-DipoleProduct TypeHeterocyclic Ring Formed
Nitrile OxideIsoxazoline-fused adductIsoxazoline
NitroneIsoxazolidine-fused adductIsoxazolidine

Extrusion Reactions Involving this compound

Sulfur Dioxide Extrusion Mechanisms and Products

This compound is known to undergo cheletropic extrusion of sulfur dioxide (SO2) under thermal conditions. chem-station.com This type of reaction is a concerted pericyclic process where a small, stable molecule is eliminated from a cyclic compound. thieme-connect.dewikipedia.org The extrusion of SO2 from thiophene dioxides is a valuable method for the in-situ generation of reactive dienes, which can then participate in various cycloaddition reactions. chem-station.com

The mechanism of sulfur dioxide extrusion from sulfones like this compound is considered a concerted cheletropic extrusion. wikipedia.org This process involves the simultaneous breaking of two carbon-sulfur bonds, leading to the formation of a diene and sulfur dioxide. wikipedia.org The reaction is often thermally initiated and results in the formation of highly reactive intermediates that can be trapped by other reagents. chem-station.com

A key application of this reactivity is in Diels-Alder reactions, where the in-situ generated diene from the thiophene dioxide reacts with a dienophile. The adduct formed then spontaneously loses sulfur dioxide to yield a new ring system. stackexchange.com This approach has been utilized in the synthesis of various complex molecules.

For instance, the reaction of tetrachlorothiophene 1,1-dioxide, a related compound, with alkenes proceeds through a Diels-Alder addition followed by the spontaneous extrusion of sulfur dioxide. stackexchange.com This process results in the annulation of a tetrachlorobutadienediyl group onto the original double bond. stackexchange.com

Nucleophilic Addition Reactions of this compound

Reactivity as a Michael Acceptor

The electron-withdrawing nature of the sulfone group in this compound, coupled with the presence of conjugated double bonds, makes it a potential Michael acceptor. Michael acceptors are α,β-unsaturated compounds that can undergo conjugate addition of nucleophiles. nih.govadichemistry.com This reaction, known as the Michael addition, is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction in organic synthesis. researchgate.netsrce.hr

In a typical Michael addition, a nucleophile attacks the β-carbon of the α,β-unsaturated system, leading to a 1,4-addition product. adichemistry.com The reactivity of a compound as a Michael acceptor is influenced by the electron-withdrawing group, which polarizes the double bond and makes the β-carbon electrophilic. nih.gov

While specific studies detailing the Michael addition reactions of this compound are not extensively available in the provided search results, its structural features are analogous to other α,β-unsaturated sulfones that are known to act as Michael acceptors. adichemistry.com The general mechanism for a nucleophilic addition to a carbonyl, a related electrophilic center, involves the attack of a nucleophile on the electrophilic carbon, leading to a tetrahedral intermediate. masterorganicchemistry.com In the case of a Michael addition, the attack is on the β-carbon of the conjugated system. adichemistry.com

The following table illustrates the general concept of Michael acceptors with examples of nucleophiles.

Michael Acceptor TypeExample NucleophileProduct Type
α,β-Unsaturated KetoneEnolate1,5-Dicarbonyl Compound
α,β-Unsaturated EsterAmineβ-Amino Ester
α,β-Unsaturated NitrileThiolβ-Thio Nitrile
α,β-Unsaturated SulfoneGrignard Reagentβ-Alkylated Sulfone

Transition Metal-Catalyzed Transformations

Palladium-Catalyzed Hydrovinylation Reactions

Palladium-catalyzed hydrovinylation is a reaction that involves the addition of a vinyl group and a hydrogen atom across a double or triple bond. scispace.com This reaction is a powerful tool for the synthesis of complex organic molecules. While specific examples of palladium-catalyzed hydrovinylation involving this compound were not found in the search results, the general principles of this reaction can be discussed.

The reaction typically proceeds through the formation of an organopalladium intermediate, which then adds across the unsaturated bond. scispace.com The nature of the ligand on the palladium catalyst can significantly influence the regioselectivity and stereoselectivity of the reaction.

Palladium-Catalyzed Heteroannulation Reactions

Palladium-catalyzed heteroannulation reactions are a class of reactions that involve the formation of a heterocyclic ring. nih.gov These reactions are of great importance in medicinal chemistry and materials science due to the prevalence of heterocyclic scaffolds in biologically active molecules and functional materials.

Recent advancements in this area include the use of ligand control to achieve regioselective heteroannulation of 1,3-dienes with various partners. nih.govchemrxiv.org For example, palladium catalysts have been used to effect the heteroannulation of o-bromoanilines with branched 1,3-dienes to produce 3-substituted indolines with high regioselectivity. nih.gov

While the direct application of these methods to this compound is not explicitly detailed in the provided results, the reactivity of the diene system within the thiophene dioxide core suggests its potential as a substrate in such transformations. The general scheme for a palladium-catalyzed heteroannulation of a 1,3-diene is shown below.

Reactant 1 (Diene)Reactant 2CatalystProduct
1,3-Butadieneo-BromoanilinePd(0) with PAd2nBu ligandSubstituted Indoline
Isopreneo-BromophenolPd(0) with specific ligandSubstituted Dihydrobenzofuran

Applications of 3,4 Dichlorothiophene 1,1 Dioxide in Advanced Organic Synthesis and Materials Science

A Versatile Building Block for Complex Heterocyclic Structuresresearchgate.net

The strained and electron-deficient nature of the thiophene (B33073) 1,1-dioxide ring system makes it an excellent reactant in a variety of cycloaddition reactions. The presence of chlorine atoms at the 3 and 4 positions further influences its reactivity, providing a handle for subsequent functionalization. This has made 3,4-Dichlorothiophene (B91457) 1,1-dioxide a sought-after precursor for a wide array of complex heterocyclic and carbocyclic frameworks.

Synthesis of Azulene (B44059) and Cyclopropa-Fused Azulene Derivatives

The synthesis of azulenes, a class of non-benzenoid aromatic hydrocarbons with a distinctive blue color and interesting electronic properties, has been a long-standing challenge in organic chemistry. A powerful strategy for constructing the azulene skeleton involves the [6+4] cycloaddition reaction between a 6-aminofulvene and a thiophene-S,S-dioxide. In this context, 3,4-Dichlorothiophene 1,1-dioxide can serve as the 4π component, reacting with a suitable 6-aminofulvene to generate the azulene core. The reaction proceeds with the extrusion of sulfur dioxide and the elimination of an amine. Novel azulene building blocks, prepared through the cycloaddition of thiophene-S,S-dioxides and fulvenes, are instrumental in incorporating the seven-membered ring of the azulene nucleus directly into the backbone of conjugated materials, leading to remarkably stable and stimuli-responsive materials. researchgate.net

While the direct synthesis of cyclopropa-fused azulenes using this compound is not extensively documented, the potential for such transformations exists. The synthesis of cyclopropa-fused aromatic ring systems is an area of active research, and the reactivity of thiophene dioxides makes them plausible candidates for developing synthetic routes to these strained and unique structures.

Construction of Fused Thiophene Systems (e.g., Thieno[2,3-b]dithiine-1,1-dioxide)

The construction of fused thiophene systems is of significant interest due to their prevalence in organic electronics and medicinal chemistry. While a direct synthesis of thieno[2,3-b]dithiine-1,1-dioxide from this compound is not explicitly detailed in readily available literature, the principles of thiophene synthesis suggest plausible routes. One potential strategy involves the reaction of this compound with a source of sulfur, such as sodium sulfide (B99878) or hydrogen sulfide, under conditions that would promote the formation of a second fused thiophene ring. nih.gov This could proceed through a nucleophilic substitution of the chlorine atoms followed by cyclization. The resulting thieno[2,3-b]dithiine-1,1-dioxide would be a valuable heterocyclic scaffold for further chemical exploration. The synthesis of various thieno[2,3-b]thiophene (B1266192) derivatives has been achieved through different synthetic methodologies, highlighting the importance of this structural motif in the development of novel pharmacophores. nih.gov

Preparation of Partially Reduced Biaryls

The Diels-Alder reaction is a cornerstone of organic synthesis, allowing for the formation of six-membered rings with high stereocontrol. Thiophene 1,1-dioxides are potent dienophiles in these reactions, readily reacting with a wide range of dienes. The initial cycloadduct formed from the reaction of this compound with a diene can spontaneously extrude sulfur dioxide to form a substituted cyclohexadiene derivative. This cyclohexadiene can then be aromatized to a biaryl system. Subsequent partial reduction of one of the aromatic rings would lead to the formation of partially reduced biaryls. This strategy offers a modular approach to these structures, where the substitution pattern of the final product can be controlled by the choice of the initial diene.

Reactant 1Reactant 2Intermediate ProductFinal Product Class
This compoundSubstituted 1,3-ButadieneDichloro-substituted CyclohexadienePartially Reduced Biaryl

This table illustrates a generalized reaction pathway for the synthesis of partially reduced biaryls starting from this compound.

Collective Synthesis of Natural Products (e.g., Illudalane Sesquiterpenes)

The illudalane family of sesquiterpenes, known for their interesting biological activities, has been a target for total synthesis by numerous research groups. A recent and convergent approach to these natural products utilizes bicyclic thiophene S,S-dioxides as key building blocks. researchgate.netnih.govbath.ac.ukgoogle.comresearchgate.net These precursors undergo a cascade of inverse-electron-demand Diels-Alder cycloadditions with dienophiles like furans to construct the core indane structure of the illudalanes. researchgate.netnih.govbath.ac.ukgoogle.comresearchgate.net This method allows for the synthesis of multiple members of the illudalane family from a common intermediate, showcasing the power of thiophene dioxide chemistry in the collective synthesis of natural products. researchgate.netnih.govbath.ac.ukgoogle.comresearchgate.net Although these syntheses often employ specifically substituted bicyclic thiophene dioxides, the underlying principle demonstrates the utility of the thiophene dioxide moiety as a latent benzene (B151609) ring, a concept directly applicable to the reactivity of this compound.

Synthesis of Biphenyl (B1667301) Amine Intermediates

Biphenyl amine derivatives are crucial intermediates in the synthesis of various agrochemicals, particularly fungicides. google.com For instance, certain pyrazole (B372694) amide fungicides rely on substituted biphenyl amine scaffolds for their biological activity. While specific patented syntheses may not directly involve this compound, its potential as a precursor to such intermediates is significant. A plausible synthetic route could involve a Suzuki-Miyaura cross-coupling reaction between this compound and an appropriately substituted aminophenylboronic acid. The resulting aminobiaryl derivative, after the characteristic extrusion of sulfur dioxide from the thiophene dioxide ring, would yield a dichlorinated biphenyl amine. The chlorine atoms could then be further manipulated or retained as part of the final fungicide structure.

Role in the Development of Fine Chemicals

The term "fine chemicals" encompasses a broad range of complex, pure chemical substances produced in limited quantities for specialized applications, including pharmaceuticals, agrochemicals, and specialty polymers. Heterocyclic compounds, such as thiophene derivatives, are fundamental building blocks in the synthesis of many fine chemicals. researchgate.net

This compound, with its reactive nature and multiple functionalization sites, serves as a key intermediate in the development of new fine chemicals. researchgate.net Its utility extends to the synthesis of:

Agrochemicals: As mentioned, it is a potential precursor to fungicide intermediates. google.com

Pharmaceuticals: The thiophene ring and its derivatives are present in numerous a variety of pharmacologically active compounds. The ability to construct complex molecules using this compound as a starting material is of great interest to medicinal chemists.

Dyes and Pigments: The extended π-systems that can be generated from thiophene dioxides make them candidates for the development of novel chromophores.

Materials Science: The incorporation of thiophene-based units into polymers can lead to materials with interesting electronic and optical properties, with applications in areas such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The versatility of this compound in cycloaddition reactions and as a precursor to aromatic systems solidifies its importance as a cornerstone in the synthesis of a diverse array of valuable molecules.

Precursors for Advanced Pharmaceutical Agents

This compound serves as a valuable intermediate in the synthesis of various pharmaceutical agents, particularly those with potential anti-inflammatory and antimicrobial properties. chemimpex.com The thiophene nucleus is a recognized pharmacophore present in numerous FDA-approved drugs, and its derivatives are actively explored in drug discovery for a wide range of therapeutic areas, including cancer, diabetes, and central nervous system disorders. nih.govijprajournal.com

The reactivity of this compound allows for its incorporation into more complex molecular architectures, leading to the development of novel compounds with enhanced biological activity. chemimpex.com For instance, thiophene derivatives are known to be key components in the synthesis of various anti-inflammatory drugs. ijprajournal.com While specific drugs directly synthesized from this compound are not extensively documented in publicly available literature, the compound's utility as a precursor for thiophene-based pharmaceuticals is well-established within the research community. chemimpex.comnih.gov The synthesis of substituted thiophenes is a significant area of pharmaceutical research, with various methods like the Gewald synthesis being employed to create libraries of compounds for biological screening. impactfactor.orgderpharmachemica.com

Intermediates in Agrochemical and Pesticide Development

In the field of agrochemicals, this compound is a key intermediate for the development of new crop protection agents, including fungicides and herbicides. chemimpex.com The thiophene ring is a structural component of several commercially successful fungicides, such as silthiofam, ethaboxam, penthiopyrad, and isofetamid. The inclusion of a thiophene moiety can enhance the biological activity of a molecule compared to its benzene-containing counterpart.

The development of novel fungicides is crucial to combat the emergence of resistant fungal strains. Research in this area includes the synthesis of new 3-thiophene derivatives as potent fungistatic and fungicidal agents. nih.gov While specific commercial pesticides directly derived from this compound are not widely publicized, its role as a building block in the synthesis of experimental and patented agrochemical compounds is significant. For example, derivatives of 1,3,4-thiadiazole, which can be synthesized from thiophene precursors, have shown herbicidal activity. researchgate.net

Applications in Dyes and Pigment Production

The unique electronic properties of the thiophene ring make it a valuable component in the synthesis of organic dyes and pigments. chemimpex.comresearchgate.net Thiophene-based azo dyes, in particular, have been a subject of considerable interest for their application in dyeing various fibers. researchgate.netsapub.org These dyes can exhibit a wide range of colors and often possess good fastness properties.

While direct synthesis of commercial dyes from this compound is not extensively detailed in the literature, its role as a precursor to substituted thiophenes makes it relevant to this field. The synthesis of azo dyes often involves the diazotization of aminothiophenes, which can be prepared from various thiophene derivatives. nih.gov For example, 2-amino-3-cyano-4-phenylthiophene can be used to synthesize azo dyes with potential applications in dyeing polyester (B1180765) fibers. The development of novel azo dyes based on heterocyclic scaffolds like thiophene is an active area of research. ekb.eg

Contributions to Advanced Materials Science and Engineering

The application of this compound extends significantly into the realm of materials science, where it serves as a crucial starting material for the synthesis of monomers used in the production of conductive polymers. chemimpex.com

Synthesis of Monomers for Conductive Polymers

Conductive polymers, particularly those based on polythiophenes, are at the forefront of research in organic electronics due to their high conductivity, stability, and processability. cmu.edufrontiersin.org A key application of this compound is in the synthesis of thieno[3,4-b]pyrazine-based monomers. nih.govnih.govrsc.orgrsc.org These monomers can be polymerized to create low band gap materials, which are highly desirable for applications in organic photovoltaics and other electronic devices. rsc.org

The synthesis of 2,3-disubstituted thieno[3,4-b]pyrazines has been a significant area of research, with methods developed to produce these compounds in high yields. nih.gov These monomers can then be used in polymerization reactions, such as Stille cross-coupling, to form conjugated polymers with tunable electronic properties. rsc.org The resulting poly(thieno[3,4-b]pyrazine)s exhibit promising characteristics for use in advanced electronic applications.

Polymerization MethodMonomer TypeResulting PolymerKey Properties
Stille Cross-CouplingThieno[3,4-b]pyrazine-based oligomersOligothieno[3,4-b]pyrazinesTunable electronic properties, low band gap
Oxidative Polymerization3-AlkylthiophenesPoly(3-alkylthiophenes)High conductivity, good solubility
Electrochemical PolymerizationThiophene and its derivativesPolythiophene filmsUniform films, controlled thickness

Potential in Electronic and Sensor Technologies

The conductive polymers derived from this compound have significant potential in various electronic and sensor technologies. chemimpex.com Polythiophenes are utilized in a wide range of devices, including:

Organic Light-Emitting Diodes (OLEDs)

Organic Field-Effect Transistors (OFETs)

Solar cells

Antistatic coatings

Sensors cmu.edu

Thiophene-based materials are also being explored for their use in chemosensors for the detection of various ions and molecules. mdpi.comresearchgate.net For example, a novel fluorescent chemosensor based on a thiophene derivative has been developed for the detection of zinc and cyanide ions. mdpi.com The ability to functionalize the thiophene ring allows for the design of sensors with high selectivity and sensitivity.

Environmental Remediation Applications

There is growing interest in the potential of thiophene derivatives for environmental remediation, particularly in the breakdown of pollutants in contaminated soil and water. chemimpex.com While research in this area is still emerging, studies have investigated the photocatalytic degradation of organic pollutants using materials derived from thiophene compounds. For instance, NiO-ZnO nanocomposites have been used for the photocatalytic degradation of dyes and herbicides. nih.gov Although not directly using this compound, this research highlights the potential of thiophene-based materials in environmental applications. Further research is needed to explore the direct role of this compound and its derivatives in environmental catalysis and the degradation of persistent organic pollutants.

Research on this compound in Pollutant Degradation Remains Limited

While the chemical compound this compound is utilized as a building block in the synthesis of pharmaceuticals and agrochemicals, and finds application in materials science, its role in the degradation of environmental pollutants is not well-documented in publicly available scientific literature.

Initial indications from some commercial chemical suppliers suggest that the compound is being studied for its potential in environmental remediation, specifically in the breakdown of pollutants in contaminated soil and water. However, a thorough review of scientific databases and research publications did not yield specific studies or detailed findings on this application.

Research into the environmental applications of related sulfur-containing heterocyclic compounds, such as thiophene and its derivatives, has shown some potential in degradation processes. For instance, studies have explored the radiolytic and photocatalytic degradation of thiophene itself. These processes, however, are distinct from the direct application of this compound.

Advanced Oxidation Processes (AOPs) are a cornerstone of modern environmental remediation, often employing highly reactive species to break down persistent organic pollutants. While various sulfur-containing compounds can be involved in these complex chemical reactions, specific research detailing the function and efficacy of this compound within AOPs for pollutant degradation is not currently available in the reviewed literature.

Consequently, due to the absence of detailed research findings and supporting data, a comprehensive and scientifically accurate article on the application of this compound in the degradation of pollutants in contaminated media, as per the requested outline, cannot be generated at this time. Further research and publication in this specific area are needed to substantiate its potential environmental applications.

Theoretical and Computational Investigations of 3,4 Dichlorothiophene 1,1 Dioxide

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations and molecular modeling serve as powerful tools to provide insights into the intrinsic properties of 3,4-dichlorothiophene (B91457) 1,1-dioxide at the atomic level. These methods are crucial for rationalizing its chemical behavior and predicting its reactivity.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure and reactivity of molecules like 3,4-dichlorothiophene 1,1-dioxide. DFT studies have been particularly insightful in explaining the compound's role in Diels-Alder reactions. researchgate.netnih.gov Analysis of global electrophilicity indices derived from DFT calculations has characterized substituted thiophene-1,1-dioxides, including the dichlorinated variant, as potent electrophiles in polar cycloaddition reactions. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Theoretical Data)

ParameterAtom Pair/Triplet/QuartetCalculated Value (Illustrative)
Bond Length C-C~ 1.35 Å
C-S~ 1.78 Å
C-Cl~ 1.72 Å
S=O~ 1.44 Å
Bond Angle C-S-C~ 92°
O-S-O~ 118°
Cl-C-C~ 125°
Dihedral Angle Cl-C-C-Cl~ 0° (for planar conformation)

Note: The values in this table are illustrative and represent typical data obtained from DFT geometry optimization calculations. Actual values depend on the specific level of theory and basis set used.

Frontier Molecular Orbital (FMO) theory is a key framework for explaining chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. For this compound, which often acts as an electrophile or a diene in inverse-electron-demand Diels-Alder reactions, the energy and distribution of its LUMO are of particular importance. acs.orgresearchgate.net

The electron-withdrawing nature of the two chlorine atoms and the sulfone group significantly lowers the energy of the LUMO, enhancing the molecule's electrophilicity. FMO analysis helps to rationalize the chemo- and regioselectivity observed in its cycloaddition reactions. researchgate.netresearchgate.net The LUMO is typically centered over the thiophene (B33073) ring's carbon backbone, indicating that this is the primary site for nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV) - IllustrativeDescription
HOMO -7.5Represents the ability to donate electrons; lower energy indicates weaker nucleophilicity.
LUMO -2.0Represents the ability to accept electrons; lower energy indicates stronger electrophilicity.
HOMO-LUMO Gap 5.5A large gap is typically associated with high kinetic stability.

Note: These energy values are for illustrative purposes to demonstrate the output of FMO analysis. The exact values are dependent on the computational method.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting sites of electrophilic and nucleophilic attack. For this compound, the MEP surface would show regions of negative potential (electron-rich) around the oxygen atoms of the sulfone group and regions of positive potential (electron-poor) around the carbon atoms of the thiophene ring.

This distribution is a direct consequence of the high electronegativity of the oxygen and chlorine atoms. The electron-deficient nature of the ring's carbon atoms, as visualized by the MEP, further confirms the molecule's susceptibility to attack by nucleophiles and its role as a dienophile or electrophile in various reactions.

Beyond DFT, ab initio methods, which are based on first principles without empirical parameterization, have been employed to study reactions involving thiophene dioxides. Møller-Plesset perturbation theory of the second order (MP2) is one such method that has been used to rationalize the contrasting regioselectivities of cycloaddition reactions involving substituted thiophene-1,1-dioxides. researchgate.net These higher-level calculations can provide more accurate energy barriers and reaction profiles, offering deeper mechanistic insights. There are mentions of ab initio molecular orbital calculations being performed on related systems, highlighting the utility of these methods in understanding the electronic structure and reactivity of such strained and reactive heterocycles. connectedpapers.comuwa.edu.au

Density Functional Theory (DFT) Studies of Molecular Structure and Reactivity

Mechanistic Elucidation via Computational Chemistry

Computational chemistry has been instrumental in elucidating the mechanisms of reactions in which this compound participates. It is particularly known for its involvement in Diels-Alder and inverse-electron-demand Diels-Alder reactions. researchgate.netacs.org

Theoretical studies, using methods like DFT and MP2, can map out the entire reaction pathway, including transition states and intermediates. researchgate.netnih.gov For instance, in a Diels-Alder reaction, calculations can determine whether the reaction proceeds via a synchronous or asynchronous transition state and can predict the activation energies for different possible regio- and stereochemical outcomes. DFT calculations at levels like M06-2X/6-31+G(d,p) have been used to calculate activation barriers for cycloadditions in related systems, demonstrating the power of these methods to predict reaction feasibility and selectivity. nih.gov The computational investigation of its reaction with dienes like cyclopentadiene (B3395910) has shown that the product distribution can be complex, and theoretical models are essential for understanding the factors that control the reaction's course. researchgate.net These studies confirm that the electronic substitution on the thiophene dioxide ring is a critical factor in determining its role as either a diene or a dienophile. researchgate.net

Structure-Reactivity Relationships Derived from Computational Models

Computational models have been crucial in establishing clear structure-reactivity relationships for this compound. A central theme is the powerful electron-withdrawing effect of the sulfone (SO₂) group and the two chlorine atoms. These substituents significantly lower the energy of the LUMO, rendering the diene system highly electrophilic.

This computed electronic structure explains why this compound readily participates in inverse-electron-demand Diels-Alder reactions, where it acts as the electrophilic component reacting with an electron-rich dienophile. acs.orgnih.gov DFT-based reactivity indexes, such as the global electrophilicity index (ω), provide a quantitative scale for this reactivity. longdom.org Analysis of these indexes for various substituted thiophene-1,1-dioxides confirms their status as potent electrophiles in polar cycloadditions. researchgate.net

Q & A

Q. What are the established synthetic routes for 3,4-dichlorothiophene 1,1-dioxide, and how can purity be optimized?

The compound is synthesized via chlorination of butadiene sulfone (I), yielding intermediates like cis/trans-3,4-dichlorothiophene dioxide (II) and tetrachlorinated derivatives (IV). Alkaline treatment of IV produces this compound (V) . Purity optimization involves recrystallization from inert solvents (e.g., trichlorobenzene) and validation via melting point (112–113°C) and NMR spectroscopy (e.g., δ 6.71 ppm singlet in CDCl₃) .

Q. How is this compound characterized experimentally?

Key characterization methods include:

  • Melting point analysis : 112–113°C .
  • NMR spectroscopy : Proton NMR in CDCl₃ shows distinct signals for chlorine-substituted thiophene rings .
  • Mass spectrometry : Electron ionization confirms molecular weight (C₄Cl₂O₂S, MW 193.03) .
  • Reaction monitoring : UV/IR spectroscopy tracks intermediates during chlorination .

Q. What are the primary reactivity patterns of this compound in organic synthesis?

The compound acts as both a dienophile and diene in Diels-Alder reactions. For example, it reacts with cyclopentadiene to form norbornene derivatives and undergoes thermal polymerization in xylene to yield oligomers . Alkaline conditions promote dehydrohalogenation, producing dihydrothiophene derivatives .

Advanced Research Questions

Q. How does this compound exhibit dual reactivity (diene/dienophile) in cycloadditions?

Frontier Molecular Orbital (FMO) theory explains its ambivalent behavior: the electron-deficient sulfone group enhances dienophile character, while the conjugated π-system allows diene-like reactivity. Computational studies (e.g., HOMO-LUMO gap analysis) can predict regioselectivity in reactions with asymmetric dienes . Experimental validation involves isolating adducts and comparing yields under varying temperatures .

Q. What methodologies resolve contradictions in thermal stability data for this compound?

Discrepancies arise from solvent-dependent decomposition pathways. For instance, refluxing in xylene leads to polymerization (yielding products like XVI and XVII), while trichlorobenzene stabilizes the monomer . Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) quantify decomposition kinetics, and Arrhenius plots differentiate solvent effects .

Q. How can computational modeling predict the biological activity of this compound derivatives?

Derivatives like benzothiazine-3-carboxamide 1,1-dioxides are studied for anti-HIV activity via docking simulations targeting HIV integrase. Molecular dynamics (MD) simulations assess Mg²⁺ chelation in the active site, while QSAR models correlate substituent effects (e.g., chloro vs. methyl groups) with inhibitory potency .

Q. What strategies address spectral data discrepancies in reaction intermediates?

For example, alkaline treatment of tetrachlorothiophene dioxide (IV) yields V and VII, but NMR signals for VII may overlap with byproducts. Strategies include:

  • 2D NMR (COSY, HSQC) to resolve coupling patterns.
  • High-resolution mass spectrometry (HRMS) to confirm molecular formulas.
  • X-ray crystallography for unambiguous structural elucidation (e.g., as in benzothiazine derivatives ).

Q. How is this compound applied in synthesizing bioactive heterocycles?

It serves as a precursor for:

  • Norbornadiene analogs : Via Diels-Alder reactions with bicyclic dienes, enabling access to strained hydrocarbons for materials science .
  • Anti-inflammatory agents : Derivatives like 4-hydroxy-2-methyl-benzothiazine-3-carboxamide 1,1-dioxide exhibit activity via COX inhibition, validated by enzyme assays and crystallography .

Methodological Tables

Reaction Type Conditions Key Products Reference
Diels-Alder ReactionButadiene, 80°C, inert solventNorbornene derivatives
Thermal PolymerizationXylene refluxOligomers (XVI, XVII)
Alkaline DehalogenationNaOH, aqueous ethanol3-Chloro-2,3-dihydrothiophene dioxide
Analytical Technique Application Data Example
NMR SpectroscopyStructural confirmation of adductsδ 6.71 (s, thiophene ring)
HRMSMolecular formula validationm/z 193.03 (C₄Cl₂O₂S)
X-ray CrystallographyHydrogen bonding analysis in benzothiazinesO—H⋯O bond length: 1.82 Å

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.